molecular formula C25H20N6O7S2 B14683686 Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis- CAS No. 34375-33-2

Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-

Cat. No.: B14683686
CAS No.: 34375-33-2
M. Wt: 580.6 g/mol
InChI Key: ISYRIUFIGSOPIM-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of sulfonic acid groups attached to a benzene ring, along with azo linkages and carbonyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- typically involves multiple steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to introduce the sulfonic acid groups . The azo linkages are formed through diazotization reactions, where aromatic amines are treated with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and diazotization processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Thionyl chloride, ammonia.

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of azo linkages and carbonyl groups distinguishes it from simpler sulfonic acids, providing additional pathways for chemical reactions and interactions with biological molecules .

Properties

CAS No.

34375-33-2

Molecular Formula

C25H20N6O7S2

Molecular Weight

580.6 g/mol

IUPAC Name

3-[[4-[[4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C25H20N6O7S2/c32-25(26-17-7-11-19(12-8-17)28-30-21-3-1-5-23(15-21)39(33,34)35)27-18-9-13-20(14-10-18)29-31-22-4-2-6-24(16-22)40(36,37)38/h1-16H,(H2,26,27,32)(H,33,34,35)(H,36,37,38)

InChI Key

ISYRIUFIGSOPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

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